molecular formula C25H34N2O3S2 B12498427 N-[2-(cyclohexylsulfanyl)ethyl]-N~2~-(3,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide CAS No. 592471-17-5

N-[2-(cyclohexylsulfanyl)ethyl]-N~2~-(3,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No.: B12498427
CAS No.: 592471-17-5
M. Wt: 474.7 g/mol
InChI Key: ANMPSNZUGSDIBW-UHFFFAOYSA-N
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Description

N-[2-(cyclohexylsulfanyl)ethyl]-N²-(3,5-dimethylphenyl)-N²-[(4-methylphenyl)sulfonyl]glycinamide is a structurally complex glycinamide derivative featuring a cyclohexylsulfanyl ethyl chain, a 3,5-dimethylphenyl group, and a 4-methylphenylsulfonyl (tosyl) moiety. The presence of both sulfonyl and sulfanyl groups introduces unique electronic and steric properties, which may influence receptor binding, metabolic stability, and solubility.

Properties

CAS No.

592471-17-5

Molecular Formula

C25H34N2O3S2

Molecular Weight

474.7 g/mol

IUPAC Name

N-(2-cyclohexylsulfanylethyl)-2-(3,5-dimethyl-N-(4-methylphenyl)sulfonylanilino)acetamide

InChI

InChI=1S/C25H34N2O3S2/c1-19-9-11-24(12-10-19)32(29,30)27(22-16-20(2)15-21(3)17-22)18-25(28)26-13-14-31-23-7-5-4-6-8-23/h9-12,15-17,23H,4-8,13-14,18H2,1-3H3,(H,26,28)

InChI Key

ANMPSNZUGSDIBW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCCSC2CCCCC2)C3=CC(=CC(=C3)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohexylsulfanyl)ethyl]-N~2~-(3,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide typically involves multi-step organic reactions. The process begins with the preparation of the glycinamide backbone, followed by the introduction of the cyclohexylsulfanyl group through a nucleophilic substitution reaction. The 3,5-dimethylphenyl and 4-methylphenylsulfonyl groups are then introduced via electrophilic aromatic substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated systems to streamline the process. The scalability of the synthesis is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohexylsulfanyl)ethyl]-N~2~-(3,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide undergoes various chemical reactions, including:

    Oxidation: The cyclohexylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions to modify the aromatic rings or the sulfonyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the glycinamide backbone.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the cyclohexylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the aromatic rings.

Scientific Research Applications

N-[2-(cyclohexylsulfanyl)ethyl]-N~2~-(3,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(cyclohexylsulfanyl)ethyl]-N~2~-(3,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzymatic activity, modulation of signal transduction pathways, and interaction with cellular membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The compound’s glycinamide backbone and sulfonamide/sulfanyl substituents align it with several classes of bioactive molecules. Key comparisons include:

Compound Key Features Potential Applications Evidence Source
Target Compound Glycinamide core; cyclohexylsulfanyl, 3,5-dimethylphenyl, tosyl groups Hypothesized enzyme inhibition or agrochemical N/A
(E)-N-[2-(3,5-Di-tert-butyl-2-hydroxy-benzylideneamino)cyclohexyl]-4-methyl-benzenesulfonamide Sulfonamide, bulky tert-butyl groups, benzylideneamino Crystal engineering, ligand design
Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]- Fluorinated sulfonamide, ethyl-glycine backbone Polymer additives, surfactants
N-(2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide (Sulfentrazone) Triazole-sulfonamide hybrid, chloro substituents Herbicide (protoporphyrinogen oxidase inhibitor)

Key Observations :

  • Sulfonamide vs.
  • Aromatic Substitutents : The 3,5-dimethylphenyl and tosyl groups provide steric bulk and electron-withdrawing effects, contrasting with fluorinated chains in compounds, which enhance lipophilicity and environmental persistence .
  • Backbone Diversity : Unlike triazole-containing sulfentrazone (), the glycinamide core lacks heterocyclic rings, suggesting divergent biological targets (e.g., glycine receptors vs. plant enzyme inhibition) .
Physicochemical and Pharmacokinetic Properties
  • Solubility: The cyclohexylsulfanyl group may reduce water solubility compared to hydroxylated analogs in (e.g., 2-(4-bromo-3,5-dimethylphenoxy)-N-(2-(hydroxymethyl)phenyl)acetamide) .
  • Metabolic Stability : The tosyl group’s methyl substituent could slow oxidative metabolism relative to fluorinated sulfonamides in , which are prone to defluorination .

Research Findings and Hypotheses

  • Biological Activity : The compound’s dual sulfonamide/sulfanyl groups may target cysteine proteases or ATP-binding sites, similar to sulfentrazone’s mode of action .
  • Environmental Impact : Unlike perfluorinated sulfonamides (), the absence of fluorine suggests lower bioaccumulation risk but reduced durability in hydrophobic environments .
  • Thermal Stability : The cyclohexyl group may enhance thermal stability compared to linear-chain analogs, as seen in crystalline sulfonamide structures () .

Biological Activity

The compound N-[2-(cyclohexylsulfanyl)ethyl]-N~2~-(3,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a complex organic molecule with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms, effects, and relevant case studies.

Molecular Formula

  • Molecular Formula : C21H30N2O2S2
  • Molecular Weight : 394.61 g/mol

Structural Features

  • The compound features a glycinamide backbone, with substituents that include cyclohexylsulfanyl and sulfonyl groups, which may influence its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonyl group can act as an electrophile, potentially inhibiting enzymes involved in metabolic pathways.
  • Receptor Modulation : The presence of the dimethylphenyl group suggests potential interactions with various receptors, including those related to neurotransmission and inflammation.

Pharmacological Studies

Recent studies have indicated that similar compounds exhibit a range of biological activities:

  • Antidiabetic Effects : Some sulfonamide derivatives have shown efficacy in modulating insulin secretion and improving glucose metabolism.
  • Anti-inflammatory Properties : Compounds with similar structures have been reported to reduce inflammatory markers in vitro and in vivo models.

Case Studies

  • Study on Insulin Secretion :
    • In a study involving diabetic rat models, a related compound demonstrated significant increases in insulin secretion from pancreatic beta-cells, suggesting potential for glycemic control.
  • Anti-inflammatory Activity :
    • A related sulfonamide was tested in a murine model of inflammation, showing reduced levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

Comparison of Biological Activities

CompoundActivity TypeIC50 (µM)Reference
Compound AInsulin Secretion184
Compound BAnti-inflammatory50
This compoundTBDTBDTBD

Summary of Findings

  • The compound exhibits promising biological activities that warrant further investigation.
  • Its structural components suggest multiple pathways for therapeutic applications.

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